Sodium L-lactate-3-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

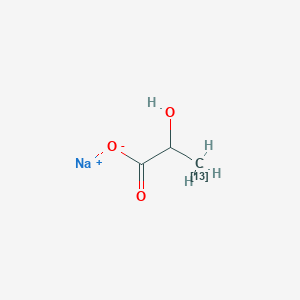

Sodium L-lactate-3-13C: is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is a sodium salt of L-lactic acid, which is a naturally occurring organic acid. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments.

准备方法

Synthetic Routes and Reaction Conditions: Sodium L-lactate-3-13C can be synthesized through the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the lactic acid. The fermentation broth is then processed to isolate and purify the this compound. This process includes steps such as filtration, concentration, and crystallization to obtain the final product with high isotopic purity .

化学反应分析

Lactate-Pyruvate Interconversion

The compound participates in the lactate dehydrogenase (LDH)-catalyzed equilibrium :

Sodium L-lactate-3-¹³C↔Pyruvate-3-¹³C+NADH+H+

-

Hyperpolarized ¹³C MRS studies show rapid label exchange between lactate and pyruvate in vivo, enabling real-time monitoring of glycolytic flux .

-

Kinetics : The equilibrium constant (Keq) remains unchanged by isotopic substitution, but ¹³C labeling enhances detection sensitivity .

Gluconeogenesis

¹³C-labeled lactate serves as a substrate for gluconeogenesis in hepatocytes:

2Lactate-3-¹³C→Glucose+2CO2

-

Isotopic tracing reveals C3 lactate contributes to glucose C1 and C6 positions via the triose phosphate shuffle .

Lysine Lactylation

Sodium L-lactate-3-¹³C is a precursor for post-translational lysine lactylation (Kla) :

-

Lactyl-CoA synthesis : Intracellular lactate-3-¹³C is converted to ¹³C-lactyl-CoA via acyl-CoA synthetases .

-

Enzymatic transfer : Histone acetyltransferase p300 catalyzes lactyl group transfer to lysine residues, confirmed by MS/MS with ¹³C isotopic signatures .

Radical Scavenging

In meat preservation, sodium L-lactate-3-¹³C delays lipid oxidation by binding free radicals:

Lactate+ROO⋅→ROOH+Lactate⋅

Isotopic Tracing in Metabolism

-

Cancer metabolism : Hyperpolarized ¹³C-lactate injections in mice reveal elevated pyruvate-to-lactate ratios in tumors, correlating with LDH activity .

-

Brain metabolism : ¹³C-lactate turnover rates in neuronal cells reflect astrocyte-neuron lactate shuttle dynamics .

Table 2: Key Research Findings

Stability and Reactivity

科学研究应用

Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Metabolic Studies: It is used as a metabolic tracer to study lactate metabolism and its role in various biochemical pathways.

Clinical Research: It is used in clinical studies to understand metabolic disorders and to develop therapeutic strategies.

Biological Research: It helps in studying the dynamics of lactate in cellular processes and its role in cancer metabolism.

Industrial Applications: It is used in the production of biodegradable plastics and as a food additive .

作用机制

The mechanism of action of Sodium L-lactate-3-13C involves its metabolism in the body. Lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. The carbon-13 isotope allows researchers to track the metabolic pathways and understand the dynamics of lactate metabolism .

相似化合物的比较

- Sodium D-lactate-13C3

- Lactic acid-13C3 sodium salt

- Sodium bicarbonate-13C

- D-Glucose-13C6

Comparison: Sodium L-lactate-3-13C is unique due to its specific isotopic labeling at the third carbon position, which makes it particularly useful for detailed metabolic studies. Other similar compounds, such as Sodium D-lactate-13C3, have different isotopic labeling patterns or configurations, which may be used for different types of studies. The choice of compound depends on the specific research requirements and the metabolic pathways being studied .

属性

分子式 |

C3H5NaO3 |

|---|---|

分子量 |

113.05 g/mol |

IUPAC 名称 |

sodium;2-hydroxy(313C)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1; |

InChI 键 |

NGSFWBMYFKHRBD-YTBWXGASSA-M |

手性 SMILES |

[13CH3]C(C(=O)[O-])O.[Na+] |

规范 SMILES |

CC(C(=O)[O-])O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。